[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride
Description
Properties
IUPAC Name |
[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4.ClH/c24-23(25)26-19-10-8-18(9-11-19)22(28)30-20-12-6-16(7-13-20)14-21(27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2,(H4,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWBXMJJACCAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633124 | |
| Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-12-4 | |
| Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction-Based Ketone Formation
A method adapted from CN101265188A involves using β-bromoethylbenzene and magnesium to form a Grignard reagent, which is subsequently reacted with diethyl oxalate. Key steps include:
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Grignard Reagent Preparation :
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β-Bromoethylbenzene (1 equiv) and magnesium (1.1 equiv) react in methyl tert-butyl ether (MTBE) at 50–60°C for 2–5 hours.
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Solvent ratio: MTBE to β-bromoethylbenzene = 3:1 (v/v).
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Addition Reaction :
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The Grignard solution is added to diethyl oxalate (1.2 equiv) at −15 to 20°C for 1–15 hours.
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Hydrolysis with 10% HCl at 0–10°C yields 2-oxo-4-phenylbutyrate derivatives.
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Optimization Note : The use of MTBE minimizes side reactions, achieving yields >80%.
Oxidation of Alcohol Intermediates
An alternative route involves oxidizing 4-(2-hydroxyethyl)phenol derivatives:
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Protection : 4-Hydroxyphenethyl alcohol is protected as its tert-butyldimethylsilyl (TBS) ether.
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Oxidation : Swern oxidation (oxalyl chloride, DMSO, −78°C) converts the alcohol to a ketone.
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Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) yields 4-(2-oxoethyl)phenol.
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Etherification : Reaction with benzyl bromide and K₂CO₃ in DMF introduces the phenylmethoxy group.
Synthesis of Fragment B: 4-(Diaminomethylideneamino)benzoic Acid
Guanidinylation of 4-Aminobenzoic Acid
The diaminomethylideneamino (guanidine) group is introduced via:
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Cyanamide Coupling :
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4-Aminobenzoic acid (1 equiv) reacts with cyanamide (1.5 equiv) in HCl/EtOH at reflux for 12 hours.
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Neutralization with NaOH yields 4-guanidinobenzoic acid.
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Protection Strategies :
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Boc-protected intermediates may be used to avoid side reactions during esterification.
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Esterification and Final Coupling
Steglich Esterification
Fragment A (phenolic component) and Fragment B (carboxylic acid) are coupled using:
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Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane.
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Conditions : Stirred at 25°C for 12–24 hours.
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Yield : 70–85% after column chromatography (silica gel, hexane/EtOAc).
Hydrochloride Salt Formation
The free base is treated with HCl (1.0 equiv) in ethyl acetate to precipitate the hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| Grignard + Esterification | Fragment A via Grignard, Fragment B via cyanamide | 75 | ≥95% | Scalable, avoids toxic reagents |
| Oxidation + Steglich | Fragment A via oxidation, Fragment B via Boc-protection | 68 | ≥98% | High purity, fewer side reactions |
Challenges and Optimization Opportunities
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Guanidine Group Stability : The basic guanidine group may require temporary protection (e.g., Boc) during esterification to prevent side reactions.
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Solvent Selection : MTBE (from CN101265188A) improves Grignard reaction efficiency compared to THF.
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Salt Formation : Recrystallization from ethanol/H₂O enhances hydrochloride salt purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
The compound [4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate; hydrochloride is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry. This article delves into its applications, supported by relevant case studies and data.
Chemical Properties and Structure
The compound's IUPAC name suggests a complex structure involving multiple functional groups, including an amine, ester, and ketone. Understanding its chemical properties is essential for exploring its applications.
Molecular Formula
- C : 26
- H : 24
- N : 4
- O : 3
- Cl : 1 (in the hydrochloride form)
Structural Features
The compound features:
- A phenyl group that may enhance lipophilicity.
- A diaminomethylideneamino group, which could play a role in biological activity.
- A methoxyethyl moiety that may influence solubility and reactivity.
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it could serve as a lead compound for developing new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoate have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that similar compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Biochemical Research
In biochemical assays, the compound may be utilized as a probe to study enzyme interactions or cellular pathways due to its ability to interact with specific biomolecules.
Case Study: Enzyme Inhibition
A study demonstrated that related compounds could inhibit specific enzymes involved in metabolic pathways, leading to decreased production of harmful metabolites . This suggests potential applications in metabolic disorder treatments.
Drug Delivery Systems
The incorporation of this compound into drug delivery systems could enhance the bioavailability of poorly soluble drugs, making it a candidate for formulation studies.
Case Study: Nanoparticle Formulation
Research has explored the encapsulation of similar compounds in nanoparticles for targeted drug delivery, achieving improved therapeutic outcomes in preclinical models . This highlights the versatility of the compound in pharmaceutical formulations.
Data Tables
Mechanism of Action
[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride exerts its effects by inhibiting the activity of proteinases. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can disrupt various biological processes that rely on proteolytic activity .
Comparison with Similar Compounds
a) 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
- Structure : Features a 4-chlorophenyl group on the phenacyl moiety and a hydroxyl group on the benzoate ring.
- Synthesis: Prepared via reaction of 4-hydroxybenzoic acid with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide .
- The hydroxyl group may enhance hydrogen bonding but decrease lipophilicity compared to the target compound’s guanidine .
b) 2-(4-Methoxyphenyl)-2-oxoethyl 4-methoxybenzoate
- Structure : Methoxy substituents on both aromatic rings.
- Applications : Used in photo-removable protecting groups for carboxylic acids.
- Comparison : The methoxy groups increase electron density, altering reactivity and metabolic stability compared to the target compound’s guanidine and phenylmethoxy groups .
Guanidine-Containing Benzoates
a) Camostat Mesylate
- Structure: Replaces the guanidine with a dimethylamino-2-oxoethoxy group and uses a mesylate counterion.
- Pharmacology : Inhibits TMPRSS2 and trypsin-like proteases; used in pancreatitis and COVID-19 research.
- Comparison : The mesylate salt improves aqueous solubility (critical for oral bioavailability) compared to hydrochloride forms, which may have higher crystallinity but lower solubility .
b) 4-[2-Dimethylamino-1-(1-hydroxycyclohexyl)-ethyl]phenyl Benzoate Hydrochloride
- Structure: Features a cyclohexanol substituent and dimethylamino group.
- Pharmacokinetics : Rapidly converts to an active metabolite in vivo (absolute bioavailability: 81.1% in beagles).
- Key Difference: The cyclohexanol group enhances metabolic stability, whereas the target compound’s guanidine may offer stronger enzyme binding .
Hydrochloride Salts of Aromatic Esters
a) Methyl 4-(2-Aminoethyl)benzoate Hydrochloride
b) Benfluorex Hydrochloride Impurity B
- Structure: Contains a trifluoromethylphenyl group and ethylamino benzoate.
- Relevance : Highlights the role of halogenated aryl groups in modulating pharmacokinetic profiles.
- Contrast : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the target compound’s phenylmethoxy group .
Structural and Pharmacological Data Table
Research Findings and Implications
- Salt Form Impact : Mesylate salts (e.g., Camostat) generally exhibit higher solubility than hydrochlorides, critical for oral dosing. Hydrochlorides may offer better crystallinity for formulation .
- Guanidine vs. Amine Groups: The diaminomethylideneamino group in the target compound likely enhances protease binding affinity compared to dimethylamino or hydroxyl groups in analogs .
- Metabolic Activation : Phenacyl esters are prone to esterase-mediated hydrolysis, releasing active metabolites. The phenylmethoxy group in the target compound may slow hydrolysis compared to simpler phenacyl derivatives .
Biological Activity
The compound [4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate; hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C27H27N3O3·HCl, with a molecular weight of approximately 486.99 g/mol. The structure features a diaminomethylideneamino group and a phenylmethoxyethyl moiety, which are believed to contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to [4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar scaffolds have shown efficacy against various bacterial and fungal strains. The presence of phenolic groups often enhances antimicrobial properties through disruption of microbial cell membranes.
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
- Tyrosinase Inhibition : The compound may act as a tyrosinase inhibitor, which is significant for skin-lightening applications. Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition can lead to reduced pigmentation.
Research Findings
Recent studies have highlighted the biological activities associated with compounds structurally related to the target compound. For instance:
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Tyrosinase Inhibition : A study on phenolic compounds indicated that certain derivatives showed IC50 values ranging from 0.51 µM to 152.51 µM against mushroom tyrosinase, suggesting strong inhibitory potential related to structural modifications (Table 1) .
Compound IC50 (µM) Mechanism Compound 1 152.51 ± 14.33 Weak inhibition Compound 3 0.51 ± 0.00 Strong inhibition Compound 5 144.06 ± 3.10 Moderate inhibition - Antimicrobial Studies : Compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low µg/mL range .
- Anticancer Properties : Various derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with some exhibiting IC50 values below 10 µM, indicating potent anticancer activity .
Case Studies
- Case Study on Antimicrobial Efficacy : A research study evaluated the antimicrobial potential of several benzoate derivatives against clinical isolates of bacteria. The results indicated that compounds with similar functional groups significantly inhibited bacterial growth, supporting their use in developing new antimicrobial agents.
- Clinical Implications in Oncology : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, highlighting their potential as therapeutic agents in cancer treatment.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing [compound] and validating its intermediate steps?
The synthesis of structurally related phenacyl benzoate derivatives typically involves:
- Condensation reactions between ortho-diamines and carbonyl compounds (e.g., ketones or aldehydes) to form core heterocyclic structures .
- Esterification using activated acylating agents (e.g., phenacyl bromide) under anhydrous conditions to introduce ester functionalities .
- Purification via recrystallization or column chromatography, monitored by TLC or HPLC for intermediate validation .
Q. What analytical techniques are recommended for confirming the identity and purity of [compound]?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Definitive structural elucidation, particularly for resolving stereochemistry, as demonstrated in phenacyl benzoate derivatives .
- Purity Assessment : HPLC with UV detection (λmax ~350 nm) to ensure ≥95% purity .
Q. How should researchers handle stability concerns for hydrochloride salts of similar compounds?
- Store at -20°C in airtight, desiccated containers to prevent hydrolysis.
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models during structural characterization?
- Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify discrepancies caused by solvent effects or tautomerism .
- Single-crystal XRD : Resolve polymorphism issues, as seen in dichlorophenyl derivatives where hydrogen bonding networks explained spectral anomalies .
Q. What strategies optimize reaction yields in multi-step syntheses of structurally complex benzoate derivatives?
- Stepwise optimization :
- Catalyst screening : p-Toluenesulfonic acid (p-TsOH) for condensation steps .
- Coupling reagents : Use DCC/DMAP for esterification to minimize side reactions .
- In-line monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust stoichiometry .
Q. Which in vitro models are suitable for evaluating the biological activity of [compound]?
- Receptor-binding assays : Use transfected HEK293 cells expressing GPCRs or ion channels to screen for activity, as applied to benzamide analogs .
- Enzyme inhibition studies : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Solvent screening : Systematically test solvents (e.g., DMSO, ethanol, chloroform) under controlled temperatures.
- Hansen solubility parameters : Correlate experimental solubility with computational predictions to identify outliers caused by crystalline impurities .
Q. What mechanistic insights explain variations in biological activity across structurally similar analogs?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogens, methoxy groups) and assess changes in IC50 values.
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to rationalize activity differences, as shown for benzodiazepine derivatives .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure consistency .
- Data Transparency : Report crystal structure CIF files and NMR raw data in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
